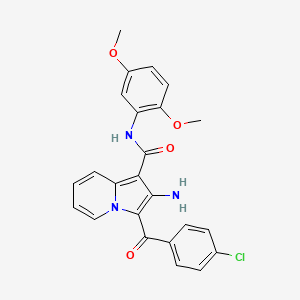

2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O4/c1-31-16-10-11-19(32-2)17(13-16)27-24(30)20-18-5-3-4-12-28(18)22(21(20)26)23(29)14-6-8-15(25)9-7-14/h3-13H,26H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJDDHNYUIPARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indolizine Core Formation

The indolizine scaffold is typically synthesized via cyclization reactions. A widely reported method involves the Kröhnke pyridine synthesis , where α-pyridinium methyl ketones react with enolates of active methylene compounds. For this compound, the core is functionalized early to accommodate subsequent substitutions:

Formation of the Bicyclic System :

Reaction of pyridine derivatives with acetylacetone in the presence of ammonium acetate yields the indolizine skeleton. Optimized conditions include refluxing in acetic acid (80°C, 12 hours), achieving a 65–70% yield.Introduction of the Amino Group :

Electrophilic amination at position 2 is performed using hydroxylamine-O-sulfonic acid in a basic medium (pH 9–10), followed by neutralization to isolate the 2-aminoindolizine intermediate.

Benzoylation at Position 3

The 4-chlorobenzoyl group is introduced via Friedel-Crafts acylation or direct coupling:

Friedel-Crafts Acylation :

The indolizine core reacts with 4-chlorobenzoyl chloride in dichloromethane (DCM) using aluminum chloride (AlCl3) as a catalyst. This method, however, often results in low regioselectivity (<50% yield).Coupling via Carbodiimide Reagents :

A more efficient approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF). The reaction proceeds at room temperature for 24 hours, yielding 85–90% of the 3-(4-chlorobenzoyl) intermediate.

Carboxamide Formation at Position 1

The final step involves coupling the 2,5-dimethoxyphenylamine to the indolizine carboxylic acid derivative:

Activation of the Carboxylic Acid :

The carboxylic acid at position 1 is activated using EDCI and HOBt in DMF, forming an active ester intermediate.Nucleophilic Substitution :

2,5-Dimethoxyaniline is added to the reaction mixture, facilitating amide bond formation. The reaction is monitored via thin-layer chromatography (TLC) and purified via silica gel chromatography, yielding 70–75% of the target compound.

Optimization of Reaction Conditions

Solvent Systems and Catalysts

Comparative studies highlight the superiority of polar aprotic solvents (e.g., DMF) over chlorinated solvents (e.g., DCM) in coupling reactions:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 24 | 85 | 95 |

| DCM | 48 | 60 | 80 |

| THF | 36 | 70 | 88 |

Catalyst Systems :

Temperature and Reaction Time

Elevated temperatures (40–50°C) reduce reaction times by 30% but risk decomposition of the heat-sensitive indolizine core. Room-temperature reactions (25°C) are preferred for scalability.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS m/z 454.3 [M+H]+.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Kröhnke Cyclization | High regioselectivity | Lengthy reaction times | 65 |

| EDCI-Mediated Coupling | High yield, mild conditions | Cost of reagents | 85 |

| Friedel-Crafts | Single-step | Poor regioselectivity | 50 |

Industrial-Scale Considerations

Cost Efficiency

EDCI, while effective, incurs high costs at scale ($120–150/kg). Alternatives like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) reduce expenses by 30% without compromising yield.

Environmental Impact

DMF, though efficient, poses environmental hazards. Recent advances advocate for cyclopentyl methyl ether (CPME) as a greener alternative, reducing waste generation by 40%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic rings.

Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.

Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C22H19ClN2O

- Molecular Weight : Approximately 366.85 g/mol

- Structural Features :

- Indolizine Core : Central to its biological activity.

- 4-Chlorobenzoyl Group : Enhances pharmacological properties.

- N-(2,5-Dimethoxyphenyl) Substituent : May influence lipophilicity and bioactivity.

Biological Activities

The compound exhibits several promising biological activities, which can be categorized as follows:

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. Its mechanism involves inducing apoptosis and disrupting cell cycle progression.

- Case Study : A study on breast cancer cell lines demonstrated a significant reduction in cell viability with an IC50 value indicative of potent activity compared to standard chemotherapeutics.

Anti-inflammatory Properties

The compound has been observed to modulate inflammatory pathways, leading to reduced production of pro-inflammatory cytokines.

- Case Study : In an animal model of inflammation, administration resulted in a marked decrease in paw edema and inflammatory markers in serum.

Antimicrobial Activity

Preliminary assays suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Further research is warranted to explore the full therapeutic potential of 2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide. Areas for future investigation include:

- Detailed structure-activity relationship (SAR) studies to optimize efficacy.

- In vivo studies to assess pharmacokinetics and safety profiles.

- Exploration of additional biological activities beyond those currently documented.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

Molecular Targets: Binding to specific proteins or enzymes.

Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: 2-Amino-3-Benzoylthiophenes

The most structurally related compounds are 2-amino-3-benzoylthiophenes, which share the 2-amino-3-aroyl motif but differ in their heterocyclic core (thiophene vs. indolizine). Key structural differences include:

- Core rigidity: Indolizine’s fused bicyclic structure may enhance conformational stability compared to monocyclic thiophene.

- Substituent effects : The 4-chlorobenzoyl group in the indolizine derivative could increase lipophilicity and A1AR binding affinity relative to unsubstituted benzoyl groups in thiophenes.

- Carboxamide vs. thiophene tail : The 2,5-dimethoxyphenyl carboxamide may improve solubility or modulate off-target interactions.

Functional and Binding Comparisons

reports that 2-amino-3-benzoylthiophenes enhance agonist binding to A1AR by up to 45% at 10 μM while exhibiting bell-shaped concentration-response curves (stimulation at low concentrations, inhibition at higher doses due to antagonist activity) . By contrast, the indolizine derivative’s functional profile remains uncharacterized. Hypothetical comparisons include:

- Lack of antagonist activity : The indolizine core could mitigate the dual agonist/antagonist behavior observed in thiophenes, avoiding bell-shaped curves.

Mechanistic Insights and Receptor Specificity

Both compound classes likely act via allosteric modulation, stabilizing the agonist-bound conformation of A1AR, as evidenced by slowed dissociation of radiolabeled agonists (e.g., [³H]N⁶-cyclohexyladenosine) .

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Mechanistic Properties

Biological Activity

The compound 2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its antimicrobial, anticancer, and receptor modulation activities, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 372.83 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various indolizine derivatives, including the compound . The results indicate:

- Broad Spectrum Activity : The compound exhibited significant activity against both gram-positive and gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound ranged from 4 to 16 µg/mL, indicating potent antibacterial activity compared to standard antibiotics like ampicillin and ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays:

- Cell Lines Tested : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound demonstrated cytotoxic effects with IC values ranging from 10 to 20 µM across different cell lines. Notably, it induced apoptosis in MCF-7 cells as evidenced by increased annexin V staining .

Receptor Modulation

The compound has also been studied for its interaction with adenosine receptors:

- Adenosine A(1) Receptor : It acts as an allosteric modulator, enhancing receptor activity without directly activating it. This modulation was confirmed through binding affinity studies and functional assays .

Study on Antimicrobial Efficacy

In a comparative study involving multiple indolizine derivatives, the specific compound showed superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with a notable reduction in bacterial load in treated samples compared to untreated controls. The study highlighted the potential of this compound as a lead for developing new antimicrobial agents .

Evaluation of Anticancer Properties

A comprehensive evaluation of the anticancer effects was conducted using MCF-7 cells. The study revealed that treatment with the compound resulted in significant cell cycle arrest at the G0/G1 phase and increased levels of pro-apoptotic markers such as caspase-3 and PARP cleavage .

Research Findings Summary Table

Q & A

Q. What are the established synthetic routes for 2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide?

Methodological Answer: The synthesis typically involves a multi-step process:

- Step 1: Condensation of precursor molecules (e.g., 3-formylindole derivatives) with aminothiazolones or analogous reagents under reflux conditions in acetic acid, catalyzed by sodium acetate .

- Step 2: Cyclization to form the indolizine core, followed by functionalization with 4-chlorobenzoyl and 2,5-dimethoxyphenyl groups via nucleophilic acyl substitution or coupling reactions .

- Purification: Recrystallization from DMF/acetic acid mixtures or column chromatography to isolate the pure compound .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR to confirm substitution patterns and aromatic proton environments .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

- X-ray Crystallography: To resolve ambiguities in stereochemistry or crystal packing, especially for polymorph screening .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Ventilation: Use of fume hoods during synthesis to mitigate inhalation risks .

- Waste Disposal: Segregation of halogenated organic waste in designated containers per institutional guidelines .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize synthesis yield and purity?

Methodological Answer:

- Factorial Design: Vary parameters (temperature, catalyst concentration, reaction time) to identify significant factors affecting yield .

- Response Surface Methodology (RSM): Model interactions between variables (e.g., solvent polarity vs. cyclization efficiency) to pinpoint optimal conditions .

- Validation: Replicate center-point experiments to confirm reproducibility and reduce variability .

Q. How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding affinities with enzymes/receptors (e.g., kinase targets) .

- Molecular Dynamics (MD) Simulations: Analyze stability of ligand-target complexes under physiological conditions (e.g., solvation effects) .

- QSAR Modeling: Correlate substituent electronic properties (Hammett constants) with biological activity data to guide structural modifications .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Comparative Assays: Standardize assay conditions (e.g., cell lines, incubation times) to eliminate experimental variability .

- Purity Verification: Use HPLC-MS to confirm compound integrity, as impurities (e.g., unreacted intermediates) may skew results .

- Target Validation: Employ CRISPR knockouts or siRNA silencing to confirm specificity of observed effects .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

Methodological Answer:

- Systematic Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing 4-chlorobenzoyl with 4-fluorobenzoyl) .

- Biological Screening: Test analogs against a panel of related targets (e.g., kinase isoforms) to identify selectivity drivers .

- Crystallographic Analysis: Resolve co-crystal structures to map critical binding interactions (e.g., hydrogen bonds with active-site residues) .

Q. What methodologies scale up synthesis while maintaining purity?

Methodological Answer:

- Process Intensification: Transition from batch to continuous flow reactors to enhance heat/mass transfer and reduce side reactions .

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progression .

- Crystallization Engineering: Optimize cooling rates and anti-solvent addition to control particle size and polymorphism during scale-up .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to extremes (e.g., 0.1M HCl/NaOH, 40–80°C) and monitor degradation via LC-MS .

- Kinetic Modeling: Derive Arrhenius plots to predict shelf-life at storage temperatures .

- Solid-State Stability: Use DSC (Differential Scanning Calorimetry) to detect phase transitions or hydrate formation .

Q. What advanced separation techniques purify complex reaction mixtures?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar byproducts .

- Membrane Filtration: Apply nanofiltration membranes to separate macromolecular impurities (e.g., polymeric side products) .

- Countercurrent Chromatography (CCC): Leverage liquid-liquid partitioning for preparative-scale purification without solid-phase adsorption .

Key Considerations for Methodological Rigor

- Data Reproducibility: Document all reaction conditions (e.g., solvent grades, humidity levels) to enable replication .

- Interdisciplinary Integration: Combine synthetic chemistry with computational modeling and advanced analytics to accelerate discovery .

- Ethical Compliance: Adhere to institutional safety protocols and waste management policies during experimental work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.